Carbonic anhydrase inhibitor 13
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Overview
Description
Carbonic anhydrase inhibitor 13 is a member of the carbonic anhydrase inhibitors, a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes . Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
Preparation Methods
Chemical Reactions Analysis
Carbonic anhydrase inhibitor 13 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitor 13 involves its binding to the active site of carbonic anhydrase enzymes. This binding typically involves coordination with the zinc ion present in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . The inhibition of carbonic anhydrase enzymes can affect various physiological processes, such as reducing the production of aqueous humor in the eye (useful in treating glaucoma) and altering ion transport in the kidneys (useful in treating epilepsy and other conditions) .
Comparison with Similar Compounds
Carbonic anhydrase inhibitor 13 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Dorzolamide: Another carbonic anhydrase inhibitor used primarily for the treatment of glaucoma.
Methazolamide: Similar to acetazolamide, but with a longer elimination half-life and fewer side effects on the kidneys.
This compound is unique in its specific binding affinity and selectivity towards certain isoforms of carbonic anhydrase enzymes, which can make it more effective for certain therapeutic applications .
Properties
Molecular Formula |
C17H15N5O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-15(26-17-20-13-4-2-3-5-14(13)22(10)17)21-16(23)19-11-6-8-12(9-7-11)27(18,24)25/h2-9H,1H3,(H2,18,24,25)(H2,19,21,23) |
InChI Key |
YURIRWNDJSOTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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